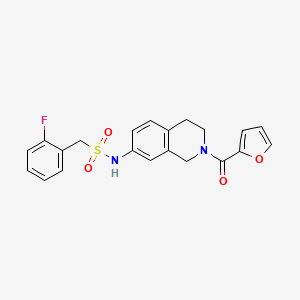

1-(2-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Description

1-(2-Fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a furan-2-carbonyl group at position 2 and a 2-fluorophenylmethanesulfonamide moiety at position 5. This compound shares structural similarities with acyl-CoA:monoacylglycerol acyltransferase (MGAT) inhibitors and pesticidal agents, as inferred from analogs in the provided evidence . Key structural motifs include:

- Furan-2-carbonyl group: Enhances electron density and may influence metabolic stability.

- 2-Fluorophenylmethanesulfonamide: Introduces sulfonamide functionality and fluorine-based hydrophobicity.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide) demonstrate synthetic scalability (100 g scale) and characterization via NMR and HRMS, suggesting robust methodologies for its preparation .

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S/c22-19-5-2-1-4-16(19)14-29(26,27)23-18-8-7-15-9-10-24(13-17(15)12-18)21(25)20-6-3-11-28-20/h1-8,11-12,23H,9-10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKWKFTYQGZWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the preparation of the 1,2,3,4-tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group is introduced via an acylation reaction. This involves the reaction of the tetrahydroisoquinoline with furan-2-carbonyl chloride in the presence of a base such as triethylamine.

Attachment of the 2-fluorophenyl Group: The 2-fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the intermediate compound.

Sulfonamide Formation: Finally, the methanesulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the tetrahydroisoquinoline ring to form isoquinoline derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Lead Compound Development

The compound's structural complexity positions it as a potential lead compound for developing new pharmaceuticals targeting neurological or inflammatory conditions. The presence of the sulfonamide group may enhance its pharmacological properties by facilitating interactions with biological targets.

Case Study: Anticancer Activity

In studies exploring the anticancer properties of similar compounds, it was observed that modifications to the tetrahydroisoquinoline core could enhance cytotoxicity against various cancer cell lines. This suggests that 1-(2-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide could be optimized for improved therapeutic efficacy.

Biological Studies

Molecular Interaction Studies

This compound can be employed to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its unique functional groups may allow it to serve as a probe in biochemical assays.

Case Study: Protein Binding Affinity

Research indicates that compounds with similar structural motifs demonstrate significant binding affinity to specific receptors involved in neurodegenerative diseases. Investigating the binding kinetics of this compound could yield insights into its mechanism of action.

Chemical Biology

Design of Chemical Probes

The compound can be utilized in designing chemical probes to investigate biological pathways and mechanisms. Its ability to modulate enzyme activity makes it a valuable tool for dissecting complex biological systems.

Case Study: Enzyme Inhibition

Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. By examining the inhibitory effects of this compound on specific enzymes, researchers can elucidate its potential therapeutic applications.

Industrial Applications

Synthesis Optimization

The industrial production of this compound would likely involve optimizing synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Employing continuous flow reactors and green chemistry principles could enhance the sustainability of its production.

| Synthesis Step | Description |

|---|---|

| Formation of Tetrahydroisoquinoline Core | Achieved through the Pictet-Spengler reaction using an aromatic aldehyde and an amine. |

| Introduction of Furan-2-carbonyl Group | Performed via acylation with furan-2-carbonyl chloride in the presence of a base. |

| Attachment of 2-fluorophenyl Group | Accomplished through nucleophilic aromatic substitution reactions. |

| Sulfonamide Formation | Finalized by reacting the intermediate with methanesulfonyl chloride in basic conditions. |

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of the furan and fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the sulfonamide group may form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Backbone Influence: Tetrahydroisoquinoline derivatives (e.g., and ) exhibit enhanced structural complexity compared to simpler furan-carboxamides like fenfuram. This complexity may improve target specificity but complicate synthesis .

Substituent Effects: Fluorine Placement: The 2-fluorophenyl group in the target compound vs. 4-fluoro-3-methyl in may influence lipophilicity and metabolic stability. Fluorine’s electron-withdrawing properties could modulate sulfonamide acidity . Furan vs.

Functional Implications: ’s compound demonstrates scalable synthesis and MGAT inhibition, suggesting the target compound may share similar pharmacological pathways.

Biological Activity

1-(2-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of aromatic and heterocyclic structures, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound's IUPAC name is 1-(2-fluorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide, with a molecular formula of C21H19FN2O4S. Its structure includes a fluorophenyl group, a furan-2-carbonyl moiety, and a tetrahydroisoquinoline core, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 955724-87-5 |

| Molecular Weight | 396.45 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors. The presence of the sulfonamide group suggests potential hydrogen bond formation with amino acid residues in proteins, while the hydrophobic regions created by the fluorophenyl and furan groups may enhance binding affinity to lipid membranes or protein pockets .

Pharmacological Studies

Recent studies have highlighted the compound's potential as a lead candidate for developing new pharmaceuticals targeting neurological disorders and inflammatory conditions. Its structural complexity allows for diverse interactions with biological macromolecules, making it suitable for further investigation in drug design .

Case Studies

- Antitumor Activity : A study evaluated the compound's efficacy against various cancer cell lines. Results indicated that it exhibited significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as an antitumor agent.

- Neuroprotective Effects : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential use in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound was tested for its ability to inhibit pro-inflammatory cytokines in macrophage cultures. Results showed a marked reduction in TNF-alpha and IL-6 levels, suggesting anti-inflammatory activity.

Q & A

Basic: What synthetic routes are commonly used to prepare this compound, and what are the critical steps?

The synthesis typically involves:

- Bromination of a tetrahydroisoquinoline precursor to introduce a reactive site (e.g., 7-bromo intermediate) .

- Sulfonylation using chlorosulfonic acid to generate a sulfonyl chloride intermediate, followed by coupling with an amine-containing fragment .

- Furan-2-carbonyl incorporation via amidation or acylation reactions, often using coupling agents like BOP or EDCI .

Key characterization steps include 1H/13C NMR to confirm regiochemistry and HRMS for molecular weight validation .

Advanced: How can researchers optimize the coupling efficiency of the sulfonyl chloride intermediate with the tetrahydroisoquinoline amine?

- Solvent selection : Use polar aprotic solvents (e.g., THF, DMF) to enhance nucleophilicity .

- Temperature control : Reactions at 60–80°C improve kinetics without decomposition .

- Catalytic additives : DMAP or pyridine can neutralize HCl byproducts, driving the reaction forward .

- Purification : Silica gel chromatography or recrystallization (e.g., with ethyl acetate/diisopropyl ether) removes unreacted starting materials .

Basic: What spectroscopic techniques are essential for structural confirmation?

- 1H/13C NMR : Assigns proton environments (e.g., fluorophenyl aromatic signals at δ 7.1–7.5 ppm) and carbonyl carbons (δ 165–170 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .

- X-ray crystallography (if crystals are obtainable): Resolves absolute stereochemistry and torsion angles .

Advanced: How do substituents on the tetrahydroisoquinoline core influence biological activity?

- Position 2 : The furan-2-carbonyl group enhances hydrogen bonding with target receptors (e.g., orexin-1), as seen in analogous compounds .

- Position 7 : Methanesulfonamide improves solubility and bioavailability compared to bulkier groups .

- Fluorophenyl moiety : The 2-fluoro substituent increases metabolic stability by resisting oxidative degradation .

Methodological recommendation : Perform competitive binding assays with modified analogs to map SAR .

Advanced: How can contradictory data on receptor selectivity be resolved?

- Comparative SAR analysis : Test analogs with varied substituents (e.g., methoxy vs. benzyloxy groups) to identify key interactions .

- Computational docking : Use software like AutoDock to model binding poses and identify steric/electronic clashes .

- In vitro functional assays : Measure cAMP accumulation or calcium flux to confirm agonism/antagonism .

Basic: What impurities are commonly observed during synthesis, and how are they mitigated?

- Unreacted sulfonyl chloride : Detected via HPLC (retention time ~8–10 min) and removed by aqueous washes .

- Di-substituted by-products : Minimized by stoichiometric control (1:1 molar ratio of reactants) .

- Oxidation products : Use inert atmospheres (N2/Ar) to prevent furan ring degradation .

Advanced: What strategies improve solubility for in vivo studies?

- Salt formation : Convert the sulfonamide to a sodium salt via NaOH treatment .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetoxymethyl) at the sulfonamide nitrogen .

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

Basic: What role does the fluorophenyl group play in the compound’s pharmacokinetics?

- The 2-fluoro substituent reduces first-pass metabolism by blocking cytochrome P450 oxidation .

- It also enhances passive diffusion across lipid membranes due to increased lipophilicity (logP ~3.5) .

Advanced: How can computational methods predict off-target interactions?

- Pharmacophore modeling : Map electrostatic/hydrophobic features to screen for unintended targets (e.g., serotonin receptors) .

- Machine learning : Train models on existing bioactivity data (ChEMBL) to predict ADMET profiles .

- Molecular dynamics simulations : Assess binding stability over time (e.g., 100 ns trajectories) .

Basic: What scale-up challenges arise in gram-scale synthesis?

- Exothermic reactions : Use jacketed reactors with controlled cooling during sulfonylation .

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) .

- Yield optimization : Increase catalyst loading (e.g., DMAP from 0.1 to 0.3 eq) and prolong reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.